molecular formula C19H20N4O B2761575 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide CAS No. 2097932-29-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2761575
CAS No.: 2097932-29-9
M. Wt: 320.396
InChI Key: SZFJOOUJRGGDKU-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions . This reaction is known for its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can yield a wide range of triazole derivatives with different functional groups .

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3-triazole derivatives, such as:

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is unique due to the presence of the diphenylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazole derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

3,3-diphenyl-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(20-13-14-23-21-11-12-22-23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJOOUJRGGDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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